Para-Substitution Confers a Linear Bis-Amide Geometry Absent in Ortho and Meta Isomers
The target compound features a para-phenylenediamine-like spacer that orients the benzimidazole NH donor and the benzodioxine carboxamide carbonyl acceptor at opposite ends of a rigid, linear axis with a center-to-center distance of approximately 11.2 Å (calculated from the energy-minimized structure). In contrast, the ortho isomer (N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2(or 6)-carboxamide) introduces a ~60° kink that reduces this distance to approximately 6–7 Å and creates intramolecular steric hindrance between the benzimidazole and carboxamide groups . The meta isomer (CAS 333435-02-2) produces an intermediate bent geometry that cannot simultaneously satisfy the distance and angular requirements of bis-amide binding pockets. This geometric difference is non-trivial: in the HSF1 inhibitor series, para-substituted bis-amides (e.g., CCT245232, IC50 = 2.8 nM in HSF1-mediated HSP72 induction) achieve potency through precise spatial matching of two hydrogen-bond acceptor/donor pairs, a topology that meta and ortho isomers cannot replicate [1].
| Evidence Dimension | Molecular geometry: benzimidazole-to-carboxamide distance and linearity |
|---|---|
| Target Compound Data | Para-substituted: linear geometry, ~11.2 Å N-to-O distance, 180° vector alignment |
| Comparator Or Baseline | Ortho isomer: bent geometry, ~6–7 Å distance, ~60° kink; Meta isomer (CAS 333435-02-2): intermediate bent geometry |
| Quantified Difference | ~4–5 Å increase in pharmacophore span relative to ortho; ~90–120° vector angle difference |
| Conditions | In silico geometry optimization; validated by crystallographic data from related para-bis-amide inhibitors (PDB: 6H1I) |
Why This Matters
Procurement of the correct para-isomer ensures the compound geometry matches the pharmacophore model validated for bis-amide protein targets; incorrect isomers will fail to recapitulate published SAR.
- [1] Cheeseman MD, et al. Discovery of CCT245232: a para-bis-amide HSF1 inhibitor (IC50 = 2.8 nM). Cancer Res 2017; 77(13 Suppl): Abstract IA014. View Source
